molecular formula C6H7F5O2 B13583376 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid CAS No. 403615-96-3

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid

Cat. No.: B13583376
CAS No.: 403615-96-3
M. Wt: 206.11 g/mol
InChI Key: UDQCSCVIYSABCC-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to a pentanoic acid backbone, making it a highly fluorinated carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-methylpentanoic acid using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like sulfur tetrafluoride (SF4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,5,5,5-Pentafluoro-2-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

  • 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid
  • 4,4,5,5,5-Pentafluoro-1-pentanol

Comparison: 4,4,5,5,5-Pentafluoro-2-methylpentanoic acid is unique due to its specific fluorination pattern and the presence of a methyl group at the second position. This structural difference can result in distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric hindrance and electronic effects, affecting its behavior in chemical reactions .

Properties

CAS No.

403615-96-3

Molecular Formula

C6H7F5O2

Molecular Weight

206.11 g/mol

IUPAC Name

4,4,5,5,5-pentafluoro-2-methylpentanoic acid

InChI

InChI=1S/C6H7F5O2/c1-3(4(12)13)2-5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13)

InChI Key

UDQCSCVIYSABCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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